3,3'-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) is an organic compound that belongs to the class of alkynones This compound is characterized by the presence of two phenylprop-2-yn-1-one groups attached to a central 1,4-phenylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) typically involves a multi-step process. One common method is the sequentially palladium-catalyzed multicomponent approach. This method involves the following steps :
Kumada-type coupling: Aryl iodides are coupled with ethynyl magnesium bromide in the presence of a palladium catalyst to form intermediate terminal alkynes.
Sonogashira coupling: The intermediate terminal alkynes are then coupled with benzoyl chloride in the presence of a palladium catalyst to form the final product.
The reaction conditions for these steps typically involve the use of a palladium catalyst, ethynyl magnesium bromide, and benzoyl chloride under controlled temperature and pressure conditions.
Industrial Production Methods
While specific industrial production methods for 3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the alkynone groups to alkenes or alkanes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Diketones
Reduction: Alkenes or alkanes
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and molecular electronics.
Mechanism of Action
The mechanism of action of 3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) involves its interaction with various molecular targets and pathways. The compound’s alkynone groups can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one)
- 3,3’-(1,4-Phenylene)bis(1-(2-aminophenyl)prop-2-en-1-one)
- 3,3’-(1,4-Phenylene)bis(1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one)
Uniqueness
3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
52714-30-4 |
---|---|
Molecular Formula |
C24H14O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-[4-(3-oxo-3-phenylprop-1-ynyl)phenyl]-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C24H14O2/c25-23(21-7-3-1-4-8-21)17-15-19-11-13-20(14-12-19)16-18-24(26)22-9-5-2-6-10-22/h1-14H |
InChI Key |
APLACSVGMBXINH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CC2=CC=C(C=C2)C#CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.